molecular formula C6H2Br2ClFO2S B1446311 3,6-Dibromo-2-fluorobenzenesulfonyl chloride CAS No. 1806306-54-6

3,6-Dibromo-2-fluorobenzenesulfonyl chloride

Cat. No.: B1446311
CAS No.: 1806306-54-6
M. Wt: 352.4 g/mol
InChI Key: CMHRVNRQWCHAOQ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S and a molecular weight of 352.40 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride typically involves the reaction of 3,6-dibromo-2-fluorobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

3,6-Dibromo-2-fluorobenzene+Chlorosulfonic acid3,6-Dibromo-2-fluorobenzenesulfonyl chloride\text{3,6-Dibromo-2-fluorobenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3,6-Dibromo-2-fluorobenzene+Chlorosulfonic acid→3,6-Dibromo-2-fluorobenzenesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from reactions involving this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

3,6-Dibromo-2-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dibromo-2-fluorobenzenesulfonyl chloride is unique due to the specific arrangement of bromine and fluorine substituents on the benzene ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This unique structure makes it valuable in specific synthetic applications where selective reactivity is required.

Properties

IUPAC Name

3,6-dibromo-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-3-1-2-4(8)6(5(3)10)13(9,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHRVNRQWCHAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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